Methyl 5-bromo-2-ureidothiophene-3-carboxylate
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Overview
Description
Methyl 5-bromo-2-ureidothiophene-3-carboxylate is a heterocyclic compound with the molecular formula C7H7BrN2O3S and a molecular weight of 279.11 g/mol . This compound is characterized by the presence of a thiophene ring substituted with a bromine atom, a ureido group, and a carboxylate ester group. It is primarily used in research and development due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-bromo-2-ureidothiophene-3-carboxylate typically involves the reaction of methyl 2-amino-5-bromothiophene-3-carboxylate with an isocyanate derivative under controlled conditions . The reaction is carried out in an anhydrous solvent such as tetrahydrofuran (THF) at low temperatures to ensure the stability of the intermediate compounds.
Industrial Production Methods
. These services typically involve large-scale reactions under optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromo-2-ureidothiophene-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The thiophene ring can undergo oxidation or reduction, leading to different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Acidic or basic conditions, often using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
Substitution Products: Various substituted thiophene derivatives.
Oxidation Products: Oxidized thiophene derivatives.
Reduction Products: Reduced thiophene derivatives.
Hydrolysis Products: 5-bromo-2-ureidothiophene-3-carboxylic acid.
Scientific Research Applications
Methyl 5-bromo-2-ureidothiophene-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the development of novel materials and chemical processes
Mechanism of Action
The mechanism of action of Methyl 5-bromo-2-ureidothiophene-3-carboxylate is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of key enzymes or receptors. Further research is needed to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Methyl 5-bromo-2-ureidothiophene-3-carboxylate can be compared with other similar compounds, such as:
Methyl 5-bromo-2-methoxypyridine-3-carboxylate: Similar in structure but with a methoxy group instead of a ureido group.
Methyl 5-bromo-2-aminothiophene-3-carboxylate: Contains an amino group instead of a ureido group.
Methyl 5-bromo-2-hydroxythiophene-3-carboxylate: Contains a hydroxy group instead of a ureido group.
Properties
Molecular Formula |
C7H7BrN2O3S |
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Molecular Weight |
279.11 g/mol |
IUPAC Name |
methyl 5-bromo-2-(carbamoylamino)thiophene-3-carboxylate |
InChI |
InChI=1S/C7H7BrN2O3S/c1-13-6(11)3-2-4(8)14-5(3)10-7(9)12/h2H,1H3,(H3,9,10,12) |
InChI Key |
NOCKNFYBIYMQPG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(SC(=C1)Br)NC(=O)N |
Origin of Product |
United States |
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